molecular formula C8H3BrN2O4 B1292790 6-bromo-5-nitro-1H-indole-2,3-dione CAS No. 667463-68-5

6-bromo-5-nitro-1H-indole-2,3-dione

Cat. No. B1292790
CAS RN: 667463-68-5
M. Wt: 271.02 g/mol
InChI Key: VRQRWHLIXOADMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-bromo-5-nitro-1H-indole-2,3-dione” is a compound with the molecular formula C8H3BrN2O4 . It’s a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “6-bromo-5-nitro-1H-indole-2,3-dione” is represented by the InChI code: 1S/C8H3BrN2O4/c9-4-2-5-3 (1-6 (4)11 (14)15)7 (12)8 (13)10-5/h1-2H, (H,10,12,13) .


Physical And Chemical Properties Analysis

“6-bromo-5-nitro-1H-indole-2,3-dione” is a yellow solid with a molecular weight of 271.03 .

Scientific Research Applications

Cancer Treatment

6-bromo-5-nitroisatin: has been explored for its potential in cancer therapy. Its derivatives have shown inhibitory activity against various cancer cell lines, including cervical cancer cells . The compound’s ability to be incorporated into nanostructures like hydroxyapatite nanorods further enhances its applicability in targeted drug delivery systems for cancer treatment .

Antimicrobial Activity

The structural analogs of 6-bromo-5-nitroisatin, such as trisindolines, exhibit a broad spectrum of biological activities. These include antimicrobial properties, which are crucial in the development of new antibiotics and treatments for bacterial infections .

Antiviral Agents

Indole derivatives, including those related to 6-bromo-5-nitroisatin, have been reported to possess antiviral activities. They have been used to inhibit influenza A and Coxsackie B4 virus, showcasing their potential as antiviral agents .

Enzyme Inhibition for Anti-Cancer Therapies

5-nitroisatin derivatives have been studied as competitive inhibitors of ATP and have shown to inhibit the CDK2 enzyme. This enzyme is a target for the development of new anti-cancer therapies, indicating the significance of 6-bromo-5-nitroisatin in this field .

Drug Discovery and Development

The indole unit, a core structure in 6-bromo-5-nitroisatin, is recognized as one of the most significant moieties for drug discovery. It has been a focus of research for generations due to its wide range of biologically vital properties .

Biological Potential in Pharmaceutical Sciences

Indole derivatives, including 6-bromo-5-nitroisatin, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives with activities such as anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic .

Scaffold Development in Medicinal Chemistry

The indole scaffold is a key component in the synthesis of various bioactive compounds. 6-bromo-5-nitroisatin serves as a building block in the construction of complex molecules that are used in medicinal chemistry for the treatment of various disorders .

Nanomaterials Preparation and Imaging

6-bromo-5-nitroisatin can be incorporated into nanomaterials for applications such as imaging of cellular components. Its role in the preparation of tailored structures for specific medical applications, like cancer studies, highlights its versatility in the field of nanotechnology .

properties

IUPAC Name

6-bromo-5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-4-2-5-3(1-6(4)11(14)15)7(12)8(13)10-5/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQRWHLIXOADMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648126
Record name 6-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

667463-68-5
Record name 6-Bromo-5-nitro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.